Manumycin A from Streptomyces parvulus
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manumycin A is a natural antibiotic isolated from the bacterium Streptomyces parvulus. It is known for its broad range of biological activities, including its potent antitumor properties. Manumycin A acts as a selective inhibitor of farnesyltransferase, an enzyme involved in the post-translational modification of proteins .
準備方法
Synthetic Routes and Reaction Conditions: Manumycin A can be synthesized through a series of chemical reactions involving the formation of its polyketide structure. The synthetic route typically involves the use of specific precursors and catalysts to achieve the desired configuration and functional groups. The reaction conditions often include controlled temperatures, pH levels, and the use of solvents like methanol .
Industrial Production Methods: Industrial production of Manumycin A involves the fermentation of Streptomyces parvulus under optimized conditions. The fermentation process is carefully monitored to ensure the maximum yield of the compound. After fermentation, Manumycin A is extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .
化学反応の分析
Types of Reactions: Manumycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols to replace specific atoms or groups in the compound.
Major Products Formed: The major products formed from these reactions include various derivatives of Manumycin A with enhanced or modified biological activities. These derivatives are often tested for their efficacy in different biological assays .
科学的研究の応用
Manumycin A has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and protein modification.
Biology: Investigated for its role in inhibiting specific signaling pathways and cellular processes.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit farnesyltransferase and other molecular targets.
Industry: Utilized in the development of new antibiotics and therapeutic agents.
作用機序
Manumycin A exerts its effects by inhibiting the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins. This inhibition prevents the proper functioning of proteins that require farnesylation, leading to the disruption of various cellular processes. Manumycin A also affects other molecular targets and pathways, including the inhibition of IκB kinase and the modulation of the Ras signaling pathway .
類似化合物との比較
Manumycin A is part of a class of compounds known as manumycins, which share a similar polyketide structure. Other similar compounds include:
Asukamycin: Another antibiotic with a similar polyketide structure but different biological activities.
UCF1-A, UCF1-B, and UCF1-C: Compounds produced by different strains of Streptomyces with varying biological properties.
Manumycin A is unique due to its potent inhibition of farnesyltransferase and its broad range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
生物活性
Manumycin A, a natural antibiotic isolated from Streptomyces parvulus, has garnered significant attention due to its diverse biological activities, particularly its anticancer properties. This article explores the biological activity of Manumycin A, focusing on its mechanisms of action, efficacy against various cancer types, and relevant research findings.
Manumycin A is recognized primarily as a potent inhibitor of Ras farnesyltransferase, an enzyme critical for the post-translational modification of Ras proteins, which are involved in cell signaling pathways that regulate cell growth and survival. By inhibiting this enzyme, Manumycin A disrupts the activation of Ras and subsequently affects downstream signaling pathways, including those involving phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT) .
Additionally, Manumycin A has been shown to induce non-apoptotic cell death characterized by cytoplasmic vacuolation in cancer cells, particularly in triple-negative breast cancer (TNBC) models. This process involves the upregulation of proteins associated with cell cycle regulation (e.g., p21 and p27) and downregulation of phosphorylated AKT (pAkt), indicating a complex interplay between cell stress responses and apoptosis pathways .
Efficacy Against Cancer Types
Manumycin A exhibits antitumor activity across various cancer types. Below is a summary of its effects on different cancer cell lines:
Case Studies and Research Findings
- Triple-Negative Breast Cancer : In a study involving MDA-MB-231 cells, treatment with Manumycin A led to significant cytoplasmic vacuolation and reduced cell viability over time. The study highlighted that this effect was not observed in normal mammary epithelial cells, suggesting a selective action against cancerous cells .
- Prostate Cancer : Manumycin A was found to induce apoptosis in LNCaP prostate cancer cells through intrinsic pathways involving caspases. The compound also modulated the expression of Bcl-2 family proteins, promoting pro-apoptotic signals .
- Lung Cancer : Research indicated that Manumycin A inhibited the growth of A549 non-small cell lung cancer cells in a dose-dependent manner while modulating heat shock protein expression, which plays a role in cellular stress responses .
- Oral Squamous Cell Carcinoma : In HN22 and HSC4 cell lines, Manumycin A treatment resulted in reduced cell viability and increased apoptosis rates, demonstrating its potential as a therapeutic agent for oral cancers .
- Malignant Pleural Mesothelioma : The compound was shown to significantly increase apoptotic rates in MSTO-211H and H28 cells after treatment with varying concentrations over time .
特性
IUPAC Name |
(2E,4E)-N-[(5R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O7/c1-5-6-11-19(2)16-20(3)17-21(4)30(38)32-22-18-31(39,29-28(40-29)27(22)37)15-10-8-7-9-12-25(36)33-26-23(34)13-14-24(26)35/h7-10,12,15-19,28-29,34,39H,5-6,11,13-14H2,1-4H3,(H,32,38)(H,33,36)/b8-7+,12-9+,15-10+,20-16+,21-17+/t19?,28?,29?,31-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWQHCKLTXDWBD-CCSUQDHSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C=C(C)C=C(C)C(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)/C=C(\C)/C=C(\C)/C(=O)NC1=C[C@@](C2C(C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。